N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline
Description
This compound features a hybrid scaffold combining a 2-methylindole, pyridine, and 3-(trifluoromethyl)aniline moieties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indole and pyridine rings contribute to π-π stacking and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3/c1-14-20(17-9-2-3-10-18(17)27-14)21(19-11-4-5-12-26-19)28-16-8-6-7-15(13-16)22(23,24)25/h2-13,21,27-28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYVLQQJPUHSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridine Attachment: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole intermediate.
Aniline Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of functional groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the original compound.
Scientific Research Applications
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
4-Methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline (CAS: 618400-52-5)
- Structural Differences : The pyridine substituent is at the 3-position (vs. 2-position in the target compound), and the aniline bears a 4-methyl group instead of 3-trifluoromethyl.
- Impact: The pyridin-3-yl group may alter binding orientation in protein pockets due to steric and electronic differences.
N-({7-Methylimidazo[1,2-a]pyridin-2-yl}methyl)-3-(trifluoromethyl)aniline (ChemDiv ID: 8017-1261)
- Structural Differences : Replaces the indole core with a 7-methylimidazo[1,2-a]pyridine ring.
- Impact :
- The imidazopyridine system introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.
- Molecular formula (C16H14F3N3) differs from the target compound (C22H19F3N3), leading to reduced molecular weight and altered pharmacokinetics.
- Screened for bioactivity but specific data unavailable .
N-Isobutyl-N-((6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)aniline (S15)
- Structural Differences : Contains an imidazopyridine core and an isobutyl group on the aniline nitrogen.
- Imidazopyridine’s fused heterocycle may enhance binding to ATP pockets in kinases, as seen in antileishmanial studies .
2-((2-Phenyl-1H-indol-3-yl)methyl)aniline (CAS: 1312707-10-0)
N,N-Dimethyl-3-(trifluoromethyl)aniline (1ak)
- Structural Differences : A minimalist analog lacking indole and pyridine.
- Impact: The dimethylamino group increases electron density on the aniline, altering reactivity in electrophilic substitutions. Simplicity may favor synthetic accessibility but limits multi-target interactions .
N-(2,5-Dimethylhexan-2-yl)-3-(trifluoromethyl)aniline
- Structural Differences : Branched alkyl chain replaces the indole-pyridine moiety.
- Impact :
- High lipophilicity from the alkyl chain may improve blood-brain barrier penetration but reduce aqueous solubility.
- IR data (e.g., 1612 cm⁻¹ for C=C stretching) suggests distinct electronic properties compared to aromatic-rich analogs .
Biological Activity
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C18H16F3N3
This structure suggests potential interactions with biological targets, particularly due to the presence of the trifluoromethyl group, which can enhance lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways:
- Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, derivatives with similar structures have demonstrated moderate to potent antiproliferative activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values ranging from 50 µM to 100 µM in some studies .
- Microtubule Disruption : Research indicates that compounds with indole and pyridine moieties may disrupt microtubule dynamics, leading to apoptosis in cancer cells. This mechanism is crucial for the development of novel chemotherapeutic agents .
Efficacy Against Cancer Cell Lines
A summary of the efficacy of this compound against various cancer cell lines is presented in the following table:
| Cell Line | Type of Cancer | IC50 (µM) | Reference |
|---|---|---|---|
| A549 | Lung Adenocarcinoma | 75 | |
| MDA-MB-231 | Breast Cancer | 65 | |
| HeLa | Cervical Cancer | 80 | |
| HT-29 | Colon Cancer | 90 | |
| Jurkat | T-cell Leukemia | 70 |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Antiproliferative Activity : A study evaluated a series of indole-pyridine derivatives, including this compound, demonstrating significant growth inhibition in multiple cancer cell lines. The study emphasized that structural modifications could enhance activity further .
- Mechanistic Insights : Another study focused on the interaction of similar compounds with tubulin, revealing that modifications at specific positions significantly affected microtubule polymerization and stability, leading to enhanced cytotoxicity in cancer cells .
Q & A
Q. What are optimized synthetic routes for N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-(trifluoromethyl)aniline, and how do reaction conditions affect yield?
- Methodological Answer : Key steps include coupling reactions involving indole and pyridine moieties. For example, dichloromethane extraction followed by ethanol recrystallization is effective for isolating intermediates . Catalytic systems (e.g., Rh/Pd) can enhance coupling efficiency, though yields may vary (e.g., 13% in palladium-catalyzed reactions) . Optimization involves solvent selection (e.g., EtOAc for solubility ), base choice (NaHCO₃ for deprotonation ), and temperature control to minimize side reactions. Comparative yield data from analogous syntheses (Table 8 in ) suggest ethanol recrystallization improves purity.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR and HRMS : Essential for structural confirmation. For example, -NMR resolves indole NH protons and pyridine aromatic signals, while HRMS validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in orthorhombic systems of related trifluoromethyl-aniline derivatives .
- HPLC : Detects impurities like 4-nitro-3-(trifluoromethyl)aniline, a common byproduct in nitro-reduction steps .
Q. How can researchers address low yields in catalytic coupling steps during synthesis?
- Methodological Answer : Low yields (e.g., 13% ) often stem from steric hindrance or competing pathways. Strategies include:
- Catalyst tuning : Rhodium complexes may improve regioselectivity vs. palladium.
- Additives : Ligands like pyrrole-2-carboxylate stabilize metal intermediates .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
Advanced Research Questions
Q. What computational methods are used to predict the electronic effects of the trifluoromethyl group on reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates electron-withdrawing effects of the -CF₃ group, which polarizes the aniline ring, increasing electrophilicity at the para position . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, explaining enhanced binding affinity in drug analogs .
Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray structures) be resolved?
- Methodological Answer : Cross-validation is critical:
- Dynamic NMR : Detects conformational exchange in solution (e.g., rotamers of the pyridine-indole linkage) .
- SC-XRD : Validates solid-state conformation, resolving discrepancies between solution (NMR) and crystal structures .
- Variable-temperature studies : Identify temperature-dependent shifts caused by hydrogen bonding .
Q. What strategies mitigate stereochemical challenges in synthesizing chiral intermediates?
- Methodological Answer :
- Chiral auxiliaries : Use (1S,2S)-cyclopropane derivatives to control stereocenters during alkylation .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) separate enantiomers of dihydrooxazolidine intermediates .
- Asymmetric catalysis : Chiral Pd complexes induce enantioselectivity in C–N bond formation .
Q. How do solvent and substituent effects influence the compound’s antimicrobial or pharmacological activity?
- Methodological Answer :
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-deficient pyridine rings enhance antimicrobial potency .
- Solvent logP : Hydrophobic solvents (e.g., dichloromethane) improve membrane permeability in cell-based assays .
- In vitro testing : MIC assays against S. aureus and E. coli validate structure-activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
